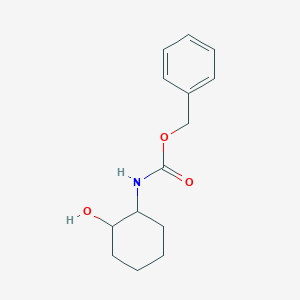
Benzyl (2-hydroxycyclohexyl)carbamate
Cat. No. B1317515
Key on ui cas rn:
92645-06-2
M. Wt: 249.3 g/mol
InChI Key: IDQLGJJPYSFXPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07888376B2
Procedure details


CrO3 (0.70 g) and concentrated H2SO4 (0.61 mL) was diluted with H2O to the volume of 6 mL to make Jones Reagent at a concentration of 1.17 M. To a solution of benzyl 2-hydroxycyclohexylcarbamate (1.60 g, 6.43 mmol) in acetone (5.4 mL), cooled in a water bath, was added Jones Reagent (5.51 mL, 1.17 M, 6.43 mmol) dropwise over 5 min. The reaction mixture was stirred at room temperature for 1.5 hr, quenched with 20% aq. K2CO3 to pH=8. The aqueous layer was extracted with EtOAc (3×15 mL). The combined organic layers were washed with brine (20 mL), dried over Na2SO4, filtered and concentrated. The residue was purified by ISCO chromatography (40 g column) using hexanes/EtOAc (0-30% over 8 min, 30-45% over 10 min) to give benzyl 2-oxocyclohexylcarbamate as a colorless oil at a retention time of 8.5-11 min (1.26 g, 79% yield) HPLC: RT=2.69 min, Purity 99% (HPLC Method 1) NMR: 400 MHz 1H (CDCl3) 7.33 ppm, 5 H, m; 5.76 ppm, 1 H, s; 5.11 ppm, 2 H, m; 4.27 ppm, 1 H, m; 2.65 ppm, 1 H, dd, J=6.60, 2.75 Hz; 2.52 ppm, 1 H, m; 2.38 ppm, 1 H, m; 2.13 ppm, 1 H, m; 1.89 ppm, 1 H, m; 1.77 ppm, 1 H, m; 1.64 ppm, 1 H, m; 1.42 ppm, 1 H, m.
[Compound]
Name
CrO3
Quantity
0.7 g
Type
reactant
Reaction Step One



Name
Jones Reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two



Name
Jones Reagent
Quantity
5.51 mL
Type
reactant
Reaction Step Four

Yield
79%
Identifiers


|
REACTION_CXSMILES
|
OS(O)(=O)=O.CC(C)=O.OS(O)(=O)=O.O=[Cr](=O)=O.[OH:19][CH:20]1[CH2:25][CH2:24][CH2:23][CH2:22][CH:21]1[NH:26][C:27](=[O:36])[O:28][CH2:29][C:30]1[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=1>O.CC(C)=O>[O:19]=[C:20]1[CH2:25][CH2:24][CH2:23][CH2:22][CH:21]1[NH:26][C:27](=[O:36])[O:28][CH2:29][C:30]1[CH:31]=[CH:32][CH:33]=[CH:34][CH:35]=1 |f:1.2.3|
|
Inputs


Step One
Step Two
|
Name
|
Jones Reagent
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)C.OS(=O)(=O)O.O=[Cr](=O)=O
|
Step Three
|
Name
|
|
|
Quantity
|
1.6 g
|
|
Type
|
reactant
|
|
Smiles
|
OC1C(CCCC1)NC(OCC1=CC=CC=C1)=O
|
|
Name
|
|
|
Quantity
|
5.4 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)C
|
Step Four
|
Name
|
Jones Reagent
|
|
Quantity
|
5.51 mL
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)C.OS(=O)(=O)O.O=[Cr](=O)=O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred at room temperature for 1.5 hr
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
quenched with 20% aq. K2CO3 to pH=8
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous layer was extracted with EtOAc (3×15 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic layers were washed with brine (20 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by ISCO chromatography (40 g column)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
hexanes/EtOAc (0-30% over 8 min, 30-45% over 10 min)
|
|
Duration
|
10 min
|
Outcomes


Product
Details
Reaction Time |
1.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O=C1C(CCCC1)NC(OCC1=CC=CC=C1)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 79% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
